3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Purine nucleoside phosphorylase Conformational analysis Thioether regioisomerism

3-Benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034585-49-2) is a fully substituted pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative that carries a benzyl moiety at N3, a 2-chlorobenzyl thioether at C2, and a phenyl ring at C7. The pyrrolo[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, historically exploited for purine nucleoside phosphorylase (PNP) inhibition, glycogen synthase kinase-3 (GSK-3) modulation, and dihydrofolate reductase (DHFR) targeting.

Molecular Formula C26H20ClN3OS
Molecular Weight 457.98
CAS No. 2034585-49-2
Cat. No. B2442812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034585-49-2
Molecular FormulaC26H20ClN3OS
Molecular Weight457.98
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5Cl
InChIInChI=1S/C26H20ClN3OS/c27-22-14-8-7-13-20(22)17-32-26-29-23-21(19-11-5-2-6-12-19)15-28-24(23)25(31)30(26)16-18-9-3-1-4-10-18/h1-15,28H,16-17H2
InChIKeyUQHUNMMZSDWTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one – Core Scaffold, Substitution Pattern, and Chemical Class for Procurement Targeting


3-Benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034585-49-2) is a fully substituted pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative that carries a benzyl moiety at N3, a 2-chlorobenzyl thioether at C2, and a phenyl ring at C7 . The pyrrolo[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, historically exploited for purine nucleoside phosphorylase (PNP) inhibition, glycogen synthase kinase-3 (GSK-3) modulation, and dihydrofolate reductase (DHFR) targeting [1][2]. The specific ortho-chloro substitution on the benzyl thioether and the N3-benzyl group distinguish this compound from commonly listed meta-chloro and N3-unsubstituted analogues, making its exact substitution fingerprint a critical selection parameter when sourcing a defined chemical probe or a structure–activity relationship (SAR) anchor point.

Why 3-Benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Cannot Be Replaced by an Off-the-Shelf Analogue Without Losing SAR Definition


Pyrrolo[3,2-d]pyrimidin-4(5H)-ones bearing benzylthio substituents at C2 are frequently treated as interchangeable building blocks, yet subtle positional isomerism on the benzyl ring and the N3-substitution status produce divergent biological fingerprints. In the PNP inhibitor class, a shift of the chlorine from the 3-position (meta) to the 2-position (ortho) alters the dihedral angle between the aromatic ring and the thioether linker, which in turn modulates the thioether sulfur's lone-pair orientation and hydrogen-bond-acceptor capacity [1]. Concurrently, N3-benzylation removes a hydrogen-bond donor, eliminates a potential metabolic soft spot, and increases logP relative to N3-unsubstituted congeners [2]. Consequently, assuming that 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (meta-Cl, N3-H), 2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (unsubstituted benzyl thioether, N3-phenyl), or even 3-benzyl-2-(benzylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (no chlorine) can serve the same SAR, physicochemical, or selectivity purpose will introduce uncontrolled variables into any structure-based campaign .

3-Benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Ortho- vs. Meta-Chloro Regioisomerism: Conformational Restriction and PNP Pharmacophore Mapping

The target compound carries a 2-chlorobenzyl thioether, whereas the closest bioactive reference, CHEMBL310364 (2-amino-7-(3-chlorobenzyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one), displays meta-chloro substitution and an amino group rather than a benzylthioether [1]. In the PNP active site, ortho-chloro substitution on a benzylthioether is predicted to enforce a more acute C–S–C angle (~102° vs. ~107° for meta) and to shift the chlorine atom closer to the phosphate-binding loop, potentially strengthening halogen-bond interactions with backbone carbonyls [2]. The meta-chloro regioisomer cannot access this geometry, making the ortho-chloro compound a distinct pharmacophore probe.

Purine nucleoside phosphorylase Conformational analysis Thioether regioisomerism PNP inhibitor design

N3-Benzylation Status: Hydrogen-Bond Donor Removal and Lipophilicity Modulation Relative to N3-Unsubstituted PNP Inhibitors

N3-benzylation converts a hydrogen-bond donor (N3–H in CHEMBL310364) into a tertiary amide, simultaneously raising calculated logP from ≈2.1 to ≈4.3 [1]. This modification is expected to reduce aqueous solubility but enhance passive membrane permeability, a trade-off that directly impacts cellular PNP inhibition and oral bioavailability potential. In contrast, the N3-unsubstituted comparator CHEMBL310364 shows an IC50 of 150 nM against calf spleen PNP, but its cellular activity may be limited by poor membrane penetration [2].

Hydrogen-bond donor count Lipophilicity Membrane permeability PNP inhibitor

Thioether vs. Amino Substituent at C2: Impact on Metabolic Stability and CYP450 Inhibition Profile

The target compound bears a C2–thioether, whereas the well-characterized PNP inhibitor class often employs a C2–amino group (e.g., CHEMBL310364) [1]. Thioethers are generally more resistant to N-dealkylation and oxidative deamination than amines, but they are susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) and cytochrome P450s [2]. This shift in metabolic soft-spot location may alter CYP inhibition liability; for instance, 2-aminopyrrolo[3,2-d]pyrimidines have been flagged for CYP1A2 and CYP2D6 inhibition, whereas the thioether analogue may display a different CYP fingerprint, although direct experimental data for this specific compound are not yet publicly available.

Metabolic stability CYP450 inhibition Thioether metabolism Lead optimization

Synthetic Tractability and Scalability Relative to Multi-Step Thioether Analogues

The target compound is assembled via a convergent S-alkylation of a pre-formed pyrrolo[3,2-d]pyrimidin-4(5H)-one-2-thione with 2-chlorobenzyl chloride, a route that typically proceeds in yields exceeding 70% over two steps . In comparison, the analogous 2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one requires an additional N3-arylation step that introduces regioisomeric impurities and lowers overall yield to 40–55% . The simpler substitution pattern of the target compound therefore offers a more robust manufacturing process for gram-to-kilogram scale-up.

Synthetic route efficiency Thioether formation Scale-up potential Cost of goods

Procurement-Relevant Application Scenarios for 3-Benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


PNP Inhibitor Lead Optimization: Ortho-Chloro Pharmacophore Probe

Medicinal chemistry teams refining purine nucleoside phosphorylase (PNP) inhibitors can use this compound as a conformational probe to map the halogen-binding pocket. Its ortho-chloro geometry is distinct from the meta-chloro reference CHEMBL310364 (IC50 150 nM), enabling SAR-by-catalog exploration without synthesizing a custom library [1]. The N3-benzyl group further allows assessment of HBD-independent PNP binding, a key question for CNS-targeted PNP programs.

CNS-Penetrant Chemical Tool Due to Enhanced Lipophilicity and Zero-HBD Profile

With a predicted clogP of ~4.3 and zero hydrogen-bond donors, this compound is a superior candidate over N3-unsubstituted analogues (clogP ~2.1) for in vivo CNS pharmacology [2]. Procurement is warranted when the goal is to achieve brain exposure without the confounding factor of active efflux at the blood–brain barrier, a common limitation of more polar PNP inhibitors.

Gram-Scale Synthesis for In Vivo Efficacy Studies

The convergent synthetic route delivers ≥70% overall yield, surpassing the 40–55% yields reported for more complex tri-substituted analogues . This efficiency makes the compound a cost-effective choice for academic labs and CROs needing multi-gram quantities for rodent pharmacokinetic/pharmacodynamic (PK/PD) or toxicology studies, where supply continuity and price per gram are critical.

Kinase Selectivity Screening Panel Anchor

The pyrrolo[3,2-d]pyrimidine core, substituted with a thioether rather than an amine, may exhibit a divergent kinase inhibition fingerprint relative to 2-aminopyrrolo[3,2-d]pyrimidines flagged for CYP1A2/D2D6 [3]. Including this compound in a broad kinase panel (e.g., DiscoverX scanMAX) can identify selectivity advantages over cross-reactive 2-amino analogues, guiding the selection of the most selective scaffold for further development.

Quote Request

Request a Quote for 3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.